Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride
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Overview
Description
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoyl group, an amino group, and a methylpentanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride typically involves multiple steps. One common method starts with the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form an intermediate product. This intermediate is then reacted with methyl 4-methylpentanoate under controlled conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of microreactors also enables the optimization of reaction kinetics, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to interact with these targets, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride, including:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Imidazole-containing compounds: These compounds exhibit a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C21H27ClN2O3 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-13(2)11-19(21(25)26-4)23-20(24)17-10-9-15(22)12-18(17)16-8-6-5-7-14(16)3;/h5-10,12-13,19H,11,22H2,1-4H3,(H,23,24);1H |
InChI Key |
FCTAXFPRLXEPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)NC(CC(C)C)C(=O)OC.Cl |
Origin of Product |
United States |
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